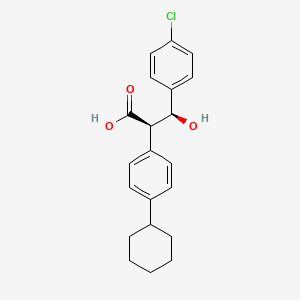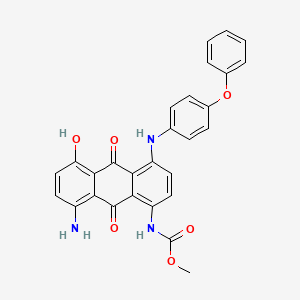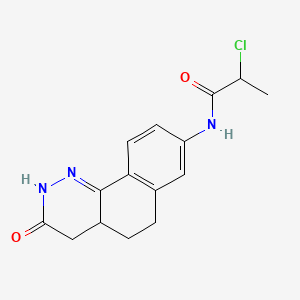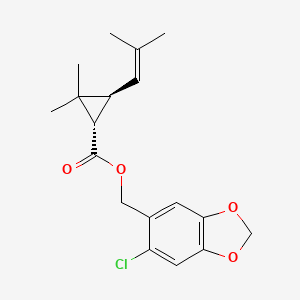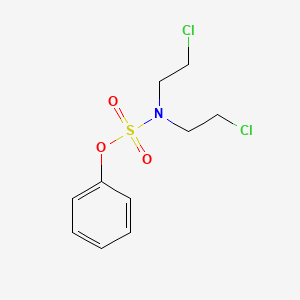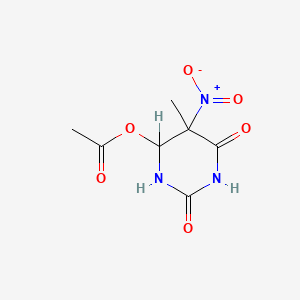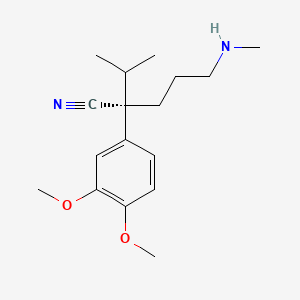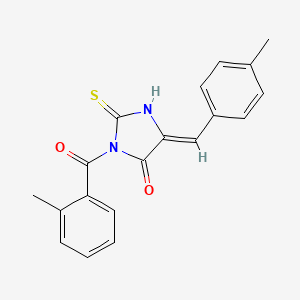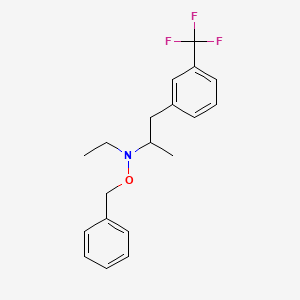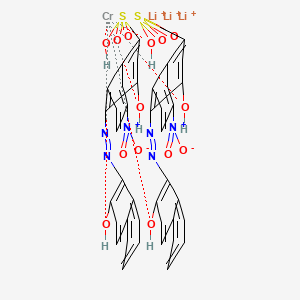
Trilithium bis(3-hydroxy-4-((2-hydroxy-1-naphthyl)azo)-7-nitronaphthalene-1-sulphonato(3-))chromate(3-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trilithium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) is a complex organometallic compound with the molecular formula C40H26CrLi3N6O14S2. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trilithium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) involves multiple steps. The initial step typically includes the diazotization of 2-hydroxy-1-naphthylamine, followed by coupling with 3-hydroxy-4-nitronaphthalene-1-sulfonic acid. The resulting azo compound is then complexed with chromium and lithium ions under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and filtration to remove any impurities.
化学反应分析
Types of Reactions
Trilithium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium oxidation states.
Reduction: It can be reduced to simpler azo compounds.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various chromium complexes, simpler azo compounds, and substituted derivatives of the original compound.
科学研究应用
Trilithium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) has a wide range of scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of Trilithium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes. This binding can alter the electronic properties of the metal ions, making them detectable in analytical applications. In biological systems, the compound can interact with cellular components, aiding in staining and visualization.
相似化合物的比较
Similar Compounds
- Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-)
- Trilithium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-naphthalene-1-sulfonato(3-)]chromate(3-)
- Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-naphthalene-1-sulfonato(3-)]chromate(3-)
Uniqueness
Trilithium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulfonato(3-)]chromate(3-) is unique due to its specific combination of functional groups and metal ions, which confer distinct chemical and physical properties. Its vibrant color, stability, and ability to form stable complexes with metal ions make it particularly valuable in various applications.
属性
CAS 编号 |
83249-27-8 |
|---|---|
分子式 |
C40H26CrLi3N6O14S2+3 |
分子量 |
951.7 g/mol |
IUPAC 名称 |
trilithium;chromium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/2C20H13N3O7S.Cr.3Li/c2*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;/h2*1-10,24-25H,(H,28,29,30);;;;/q;;;3*+1 |
InChI 键 |
AYHZATUYPONKEN-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[Li+].[Li+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-])O.[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15191928.png)
